BenchChemオンラインストアへようこそ!

2-(Difluoromethyl)-6-hydroxyquinoline

Lipophilicity Drug-likeness Medicinal Chemistry

2-(Difluoromethyl)-6-hydroxyquinoline (CAS 1261746-45-5) is a synthetic heteroaromatic building block belonging to the 6-hydroxyquinoline family, distinguished by a difluoromethyl (–CF₂H) substituent at the 2-position of the quinoline core. With a molecular formula of C₁₀H₇F₂NO and a molecular weight of 195.16 g/mol, the compound bears both a hydrogen-bond-donating phenolic hydroxyl group at C6 and a lipophilic hydrogen-bond-donating –CF₂H motif at C2, a combination that generates a physicochemical profile distinct from its non-fluorinated, trifluoromethyl, or regioisomeric analogs.

Molecular Formula C10H7F2NO
Molecular Weight 195.16 g/mol
Cat. No. B11901515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-6-hydroxyquinoline
Molecular FormulaC10H7F2NO
Molecular Weight195.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)C(F)F)C=C1O
InChIInChI=1S/C10H7F2NO/c11-10(12)9-3-1-6-5-7(14)2-4-8(6)13-9/h1-5,10,14H
InChIKeyFZUWRLCEUKCHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-6-hydroxyquinoline (CAS 1261746-45-5): Baseline Identity and Procurement-Relevant Physicochemical Profile


2-(Difluoromethyl)-6-hydroxyquinoline (CAS 1261746-45-5) is a synthetic heteroaromatic building block belonging to the 6-hydroxyquinoline family, distinguished by a difluoromethyl (–CF₂H) substituent at the 2-position of the quinoline core . With a molecular formula of C₁₀H₇F₂NO and a molecular weight of 195.16 g/mol, the compound bears both a hydrogen-bond-donating phenolic hydroxyl group at C6 and a lipophilic hydrogen-bond-donating –CF₂H motif at C2, a combination that generates a physicochemical profile distinct from its non-fluorinated, trifluoromethyl, or regioisomeric analogs [1]. The –CF₂H group functions as a moderately acidic C–H hydrogen-bond donor (comparable in strength to thiophenol or aniline) while simultaneously increasing overall lipophilicity (calculated logP for the core scaffold ~3.17), a dual property that is absent in 2-methyl, 2-chloro, or 2-trifluoromethyl counterparts and that directly impacts membrane permeability and target-engagement thermodynamics [2].

Why Generic 6-Hydroxyquinoline Analogs Cannot Substitute for 2-(Difluoromethyl)-6-hydroxyquinoline in Lead-Optimization Campaigns


The 2-substituent on the quinoline ring is a primary determinant of lipophilicity, electronic character, and hydrogen-bond capacity; consequently, in-class analogs such as 2-methyl-6-hydroxyquinoline, 2-chloro-6-hydroxyquinoline, or 2-trifluoromethyl-6-hydroxyquinoline exhibit substantially different molecular recognition profiles even when the 6-hydroxy group is conserved [1]. The difluoromethyl group at C2 provides a unique, tunable hydrogen-bond-donor strength (A ≈ 0.16–0.20 in Abraham scale; comparable to aniline) that is absent in –CH₃ (non-donor) and –CF₃ (acceptor only), while avoiding the strong electron-withdrawing character and metabolic liabilities sometimes associated with –CF₃-substituted quinolines [2]. In a 2019 metal-free synthesis study, 2-difluoromethylated quinolines bearing the 6-hydroxy group were obtained in 43–58% isolated yields, demonstrating that the scaffold is synthetically accessible for analog generation, yet the specific 2-CF₂H/6-OH substitution pattern cannot be replicated by simply swapping in a 2-CH₃, 2-Cl, or 2-CF₃ building block without fundamentally altering the compound's property space [3]. These differences mandate compound-specific procurement for medicinal chemistry and chemical biology programs.

Head-to-Head Quantitative Differentiation Evidence for 2-(Difluoromethyl)-6-hydroxyquinoline versus Closest Analogs


Lipophilicity Modulation: 2-(Difluoromethyl)-6-hydroxyquinoline Occupies a LogP Window Unavailable to 2-CH₃, 2-Cl, or 2-CF₃ Analogs

The computed logP of the 2-difluoromethylquinoline scaffold is 3.17, while 2-methylquinoline has a logP of approximately 2.5 (estimated by XLogP3) and 2-trifluoromethylquinoline has a logP of approximately 3.5–3.8 [1]. The 6-hydroxy group contributes an additional hydrogen-bond donor and slightly lowers logP (measured logP of 6-hydroxyquinoline = 1.94), placing the target compound in a logD₇.₄ window of 2.0–2.7 that is distinct from both its less lipophilic 2-methyl analog and its more lipophilic 2-CF₃ analog . This intermediate lipophilicity is critical for balancing passive membrane permeability with aqueous solubility in CNS and intracellular target programs.

Lipophilicity Drug-likeness Medicinal Chemistry

Hydrogen-Bond Donor Capacity: The –CF₂H Group at C2 Confers Tunable HB Donation Strength Absent in –CH₃, –Cl, and –CF₃ Analogs

In a comprehensive medicinal chemistry study published in the Journal of Medicinal Chemistry, the difluoromethyl group was shown to act as a hydrogen-bond donor with an Abraham A parameter of ~0.16–0.20, comparable to aniline (A ≈ 0.26) and thiophenol (A ≈ 0.20), but substantially weaker than a hydroxyl group (A ≈ 0.60) [1]. In contrast, –CH₃ groups are non-donors (A ≈ 0), and –CF₃ groups act exclusively as hydrogen-bond acceptors. When the –CF₂H moiety is placed at the 2-position of 6-hydroxyquinoline, the molecule presents two distinct HB-donor sites with orthogonal strengths: the 6-OH (strong, A ≈ 0.60) and the 2-CF₂H (moderate, A ≈ 0.16–0.20), enabling differentiated, bidentate target engagement that cannot be achieved with 2-methyl-6-hydroxyquinoline or 2-trifluoromethyl-6-hydroxyquinoline.

Hydrogen-bonding Molecular recognition Bioisosterism

Synthetic Accessibility via Metal-Free Methodology: A 43–58% Yield Window for 2-Difluoromethyl-6-hydroxyquinoline Derivatives

A 2019 Tetrahedron paper reported a DBU-promoted, metal-free cascade Michael addition/cyclization protocol that delivers 2-difluoromethylated quinolines in 43–58% isolated yield from commercially accessible 2-aminobenzonitriles bearing various substituents, including 6-hydroxy precursors [1]. Earlier photoredox-based approaches achieved only 26% yield for the core 2-difluoromethylquinoline scaffold under metal-free conditions, while K₂CO₃-promoted cyclization routes gave 36–58% for 4-amino-substituted derivatives [2]. The modern DBU method avoids transition-metal contamination—critical for pharmaceutical intermediate procurement—and operates at mild temperatures (60 °C), making the 2-CF₂H/6-OH substitution pattern accessible for parallel library synthesis, unlike 2-trifluoromethyl analogs that often require harsher fluorination conditions (DAST, −78 °C) or specialized CF₃-building blocks.

Synthetic methodology Process chemistry Library synthesis

Physicochemical Differentiation: 2-(Difluoromethyl)-6-hydroxyquinoline Exhibits Distinct Melting Point, pKa, and Topological PSA Relative to Key Analogs

6-Hydroxyquinoline exhibits a melting point of 188–195 °C and a pKa of 5.15 (phenolic OH), while 2-methyl-6-hydroxyquinoline has a melting point of ~180–185 °C with similar pKa . 2-Chloro-6-hydroxyquinoline shows a higher melting point (192 °C) and distinct HPLC retention due to increased electron-withdrawing character . 2-Trifluoromethyl-6-hydroxyquinoline (MW 213.16) has a melting point of 110–115 °C, significantly lower than the target compound due to reduced crystal lattice energy from the bulky –CF₃ group . The target compound 2-(difluoromethyl)-6-hydroxyquinoline (MW 195.16) is predicted to have a melting point intermediate between the 2-CH₃ and 2-CF₃ analogs (~160–180 °C) based on its molecular weight and polar surface area (TPSA ≈ 33.1 Ų for the 6-hydroxy group plus 12.9 Ų for the quinoline core = ~46 Ų), which differs from 2-CF₃ analogs (TPSA ≈ 33.1 + 12.9 = 46 Ų but with greater conformational flexibility) [1]. These differences in solid-state properties impact formulation, solubility, and handling in discovery workflows.

Physicochemical properties Solid-state characterization Drug-likeness

Positional Isomer Differentiation: 2-(Difluoromethyl)-6-hydroxyquinoline versus 4- and 8-Regioisomers for Target-Selective Probe Design

Within the difluoromethyl-hydroxyquinoline family, the regioisomeric variant 4-(difluoromethyl)quinolin-6-ol has been explicitly described as placing the –CF₂H bioisostere at the 4-position, which alters the vector of hydrogen-bond donation and steric environment relative to the 2-position isomer . 8-(Difluoromethyl)-6-hydroxyquinoline is also reported as a distinct chemical entity . The 2-position placement in the target compound positions the –CF₂H group on the same edge of the quinoline as the ring nitrogen, creating a contiguous hydrogen-bond-donor/acceptor surface (N···CF₂H···OH) that is spatially distinct from the 4- or 8-regioisomers. While no direct head-to-head biological comparison data were identified, this regiochemical differentiation is design-relevant: analogs with 6-hydroxy and 2-CF₂H substitution have been incorporated into known bioactive quinoline scaffolds (e.g., GNE-781 precursor uses 7-difluoromethylquinoline; 2-difluoromethylquinoline has reported HIV kinase inhibition) .

Regiochemistry Structure-activity relationship Probe design

Metabolic Stability Advantage: –CF₂H as a Metabolically Robust Hydroxyl Isostere in the Quinoline Scaffold

The difluoromethyl group has been established as a metabolically stable bioisostere for hydroxyl, thiol, and amine functionalities in multiple medicinal chemistry campaigns [1]. In the context of 2-(difluoromethyl)-6-hydroxyquinoline, the –CF₂H group at C2 is resistant to oxidative metabolism (CYP450-mediated hydroxylation at the C–H bond of a CH₃ group), whereas a 2-methyl-6-hydroxyquinoline scaffold is susceptible to benzylic oxidation at the 2-CH₃ position, generating a hydroxymethyl or carboxylic acid metabolite that can alter pharmacology or accelerate clearance [2]. Additionally, the –CF₂H group avoids the potential for metabolic defluorination observed with certain –CF₃-containing quinolines under reductive conditions. No direct comparative microsomal stability data (t₁/₂ or Clint) were identified for the specific target compound, so this metabolic advantage is inferred from the well-characterized behavior of the –CF₂H bioisostere class.

Metabolic stability Bioisosterism Pharmacokinetics

High-Value Research and Industrial Application Scenarios for 2-(Difluoromethyl)-6-hydroxyquinoline


Fragment-Based Lead Generation Leveraging the Dual Hydrogen-Bond-Donor Surface (6-OH + 2-CF₂H)

In fragment-based drug discovery (FBDD), 2-(difluoromethyl)-6-hydroxyquinoline serves as a privileged fragment with a molecular weight of 195 Da and two spatially distinct hydrogen-bond donors of differing strength (6-OH: strong, A ≈ 0.60; 2-CF₂H: moderate, A ≈ 0.16–0.20). This dual-donor architecture enables the fragment to probe binding pockets that require bifurcated hydrogen-bond interactions—for example, engaging both a kinase hinge backbone carbonyl and a nearby ordered water molecule simultaneously—a capability that 2-methyl-6-hydroxyquinoline (single donor) or 2-trifluoromethyl-6-hydroxyquinoline (single donor + acceptor only) cannot replicate . The intermediate logP (~2.3–2.5) ensures solubility at screening concentrations (typically 200–500 µM in 1–5% DMSO) while maintaining sufficient lipophilicity for weak initial target engagement detectable by SPR or NMR.

Kinase Inhibitor Scaffold with a Non-Classical Hinge-Binding Motif

Several 2-difluoromethylquinoline derivatives have demonstrated kinase inhibitory activity, with the 2-CF₂H group capable of engaging the catalytic lysine or hinge region via hydrogen-bond donation . The 6-hydroxy group provides a synthetic handle for further functionalization (etherification, esterification, or sulfonation) to introduce kinase-directed side chains, while the 2-CF₂H group remains as a metabolically stable, lipophilic anchor. This contrasts with 2-chloro-6-hydroxyquinoline scaffolds, where the C2 chlorine is typically displaced in subsequent SNAr reactions, altering the scaffold during derivatization. The 2-CF₂H group remains intact under standard coupling conditions (Suzuki, Buchwald–Hartwig, or amidation at the 6-position), preserving the designed pharmacophore throughout library synthesis.

Antimicrobial Lead Optimization Focusing on DNA Gyrase/Topoisomerase IV Inhibition

Quinoline derivatives bearing fluorine substituents at the 2- and 6-positions are reported to inhibit bacterial DNA gyrase and topoisomerase IV, with MIC values in the 0.78–6.25 µg/mL range against Gram-positive pathogens (MRSA, MRSE, VRE) for structurally related 2-substituted quinolines . The specific 2-CF₂H/6-OH substitution pattern in the target compound provides a hydrogen-bond-donor-rich surface for engaging the enzyme–DNA complex, while the intermediate lipophilicity balances bacterial cell wall penetration with reduced mammalian cytotoxicity risk. Procurement of this specific scaffold is warranted for structure–activity relationship (SAR) campaigns aiming to optimize the 2-position for gyrase B ATPase pocket binding, where the –CF₂H group may uniquely occupy a lipophilic sub-pocket while donating a hydrogen bond to a conserved aspartate residue.

Chemical Biology Probe for Profiling CF₂H-Dependent Protein–Ligand Interactions by ¹⁹F NMR

The –CF₂H group contains two chemically equivalent fluorine atoms that produce a characteristic ¹⁹F NMR signal, enabling the use of 2-(difluoromethyl)-6-hydroxyquinoline as a ¹⁹F NMR probe for studying protein–ligand interactions in complex biological matrices . Unlike the –CF₃ group (three equivalent fluorines, singlet), the –CF₂H group produces a doublet (²JHF coupling ~55 Hz) or a triplet in ¹⁹F spectra, providing a unique spectral signature that can be monitored in competition binding experiments. The 6-hydroxy group provides an orthogonal functional handle for bioconjugation (e.g., via a short PEG linker to a biotin tag) without disturbing the 2-CF₂H signal. This application is not accessible to 2-methyl-, 2-chloro-, or 2-trifluoromethyl-6-hydroxyquinoline analogs, which either lack the requisite ¹⁹F NMR handle or present a less informative singlet.

Quote Request

Request a Quote for 2-(Difluoromethyl)-6-hydroxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.